molecular formula C4H3Cl2N3 B1286458 2,5-Dichloropyrimidin-4-amine CAS No. 89180-51-8

2,5-Dichloropyrimidin-4-amine

Cat. No.: B1286458
CAS No.: 89180-51-8
M. Wt: 163.99 g/mol
InChI Key: HISNGTFIGFWFCQ-UHFFFAOYSA-N
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Description

2,5-Dichloropyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C4H3Cl2N3 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 2 and 5, and an amino group at position 4

Scientific Research Applications

2,5-Dichloropyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloropyrimidin-4-amine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4-aminopyrimidine with chlorine gas under controlled conditions to introduce chlorine atoms at the desired positions. Another approach involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent, followed by amination to introduce the amino group.

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes using advanced chemical reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and amination steps.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloropyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide (NaNH2), thiourea, and alkoxides. These reactions typically occur under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amino, thio, or alkoxy derivatives of pyrimidine.

Comparison with Similar Compounds

    2,4-Dichloropyrimidine: Similar structure but with chlorine atoms at positions 2 and 4.

    4-Amino-2-chloropyrimidine: Contains an amino group at position 4 and a chlorine atom at position 2.

    2,5-Dichloropyrimidine: Lacks the amino group at position 4.

Uniqueness: 2,5-Dichloropyrimidin-4-amine is unique due to the presence of both chlorine atoms and an amino group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2,5-dichloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISNGTFIGFWFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578781
Record name 2,5-Dichloropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89180-51-8
Record name 2,5-Dichloropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,4,5-trichloropyrimidine (2.2 ml) in 2M ammonia in methanol (50 ml) was stirred at room temperature overnight. The reaction was then concentrated in vacuo and the resultant solid was washed with water. The residue was triturated with methanol and the solid was isolated by vacuum filtration to furnish the title compound as a white solid (487 mg). 1H NMR (400 MHz, DMSO-d6): 8.18 (1H, s).
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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